

ETP-45835 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ETP 45835 dihydrochloride

Cat. No.: B1191922

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Introduction: Targeting the Crossroads of Oncogenic Signaling

ETP-45835 dihydrochloride is a potent and selective, cell-permeable small molecule inhibitor of the Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). [1] In the complex web of intracellular signaling, MNK1 and MNK2 represent a critical downstream node in the RAS/RAF/MEK/ERK and p38 MAPK pathways. These pathways are frequently hyperactivated in a multitude of human cancers, driving aberrant cell proliferation, survival, and metastasis.[2]

The primary substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E), a cap-binding protein that plays a pivotal role in the initiation of translation of a specific subset of mRNAs.[3] These mRNAs often encode for proteins crucial for tumor growth and survival, such as cyclin D1 and the anti-apoptotic protein Bcl-2. Phosphorylation of eIF4E at Serine 209 by MNK1/2 is a key event that enhances the translation of these oncogenic proteins.[3][4]

ETP-45835, by inhibiting MNK1 and MNK2, effectively blocks this phosphorylation event, leading to a reduction in the synthesis of key cancer-promoting proteins. This mechanism of action translates into anti-proliferative effects, cell cycle arrest, and the induction of apoptosis in

cancer cells, as has been demonstrated in acute myeloid leukemia (AML) cell lines.[1] Its selectivity for MNK1/2 over other kinases, including those upstream in the MAPK pathway, makes it a valuable tool for dissecting the specific roles of MNK signaling and a promising candidate for further therapeutic development.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ETP-45835 dihydrochloride is essential for its effective use in experimental settings. The compound is a white solid with good aqueous solubility, facilitating its use in a variety of in vitro assays.

Property	Value	Source(s)
CAS Number	2136571-30-5	[5]
Molecular Formula	C ₁₃ H ₁₆ N ₄ ·2HCl	[1][5]
Molecular Weight	301.21 g/mol	[1][5]
Synonyms	MNK1/2 Inhibitor II, 4-[5-(4-Piperidiny)-1H-pyrazol-3-yl]pyridine dihydrochloride	[1]
Purity	≥98% (HPLC)	[1][5]
Solubility	Water: 50 mg/mL	[1]
Storage	Store at -20°C, desiccated and protected from light.	[1][5]

Mechanism of Action and Signaling Pathway

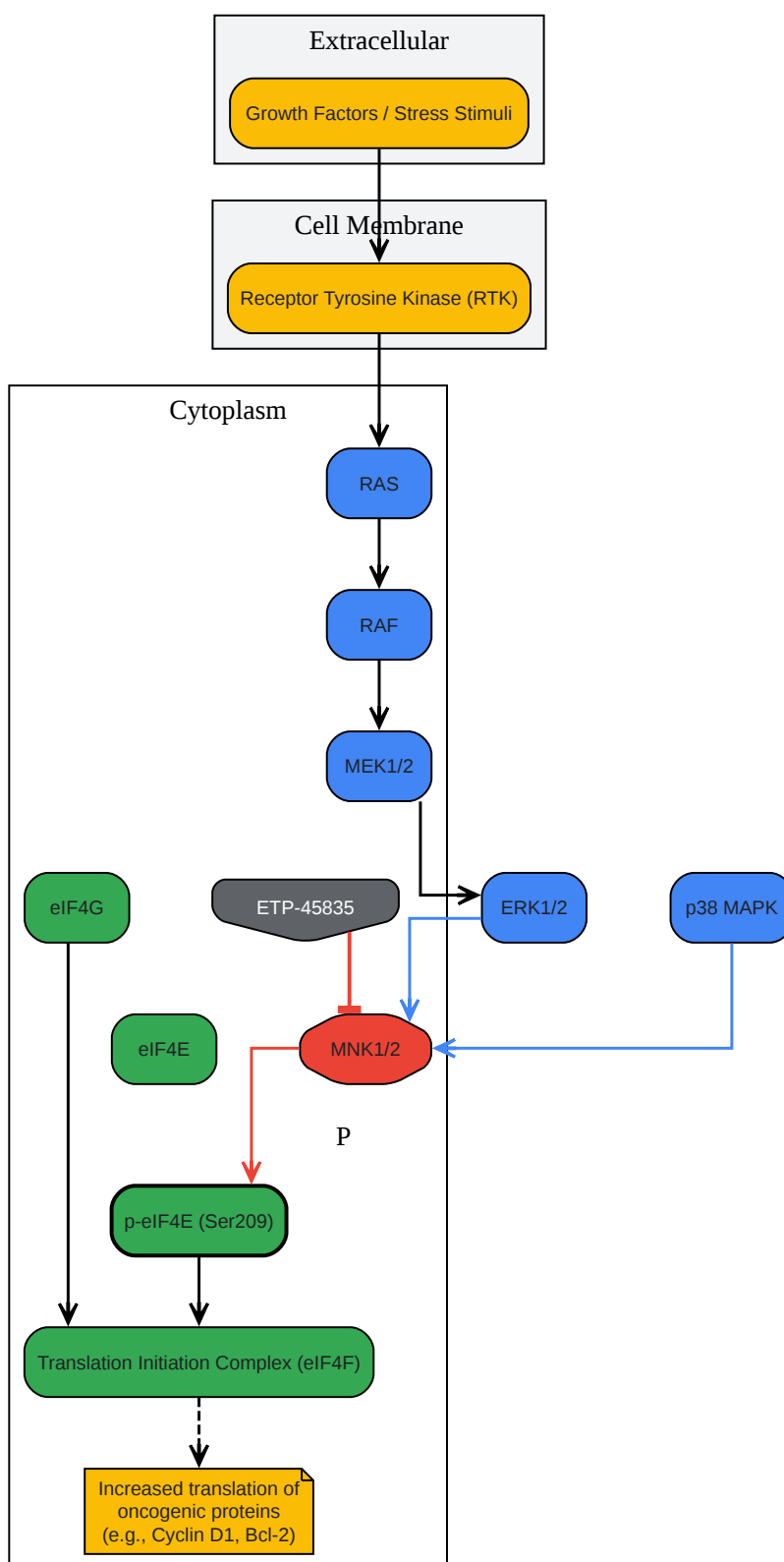
ETP-45835 exerts its biological effects by directly inhibiting the kinase activity of both MNK1 and MNK2 in the nanomolar range.

Target	IC ₅₀	Source(s)
MNK1	646 nM	[1]
MNK2	575 nM	[1]

The inhibition of MNK1/2 prevents the subsequent phosphorylation of their key substrate, eIF4E, at Serine 209. This event is a critical regulatory step in cap-dependent mRNA translation.

The MNK1/2 Signaling Cascade

The following diagram illustrates the position of MNK1/2 in the broader MAPK signaling pathway and its role in regulating protein synthesis.



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Caption: The MNK1/2 signaling pathway and the inhibitory action of ETP-45835.

Kinase Selectivity Profile

ETP-45835 has been reported to be a selective inhibitor of MNK1 and MNK2. It has been screened against a panel of 24 other protein kinases, including the upstream kinases B-Raf, ERK1, MEK1, and p38 α , and showed little to no inhibitory activity ($\leq 15\%$ inhibition at a concentration of 5 μM).^[1] This high degree of selectivity is crucial for minimizing off-target effects and for accurately attributing observed biological responses to the inhibition of MNK1/2.

Experimental Protocols and Applications

ETP-45835 is a valuable tool for a range of in vitro studies aimed at understanding the role of MNK signaling in health and disease.

Preparation of Stock Solutions

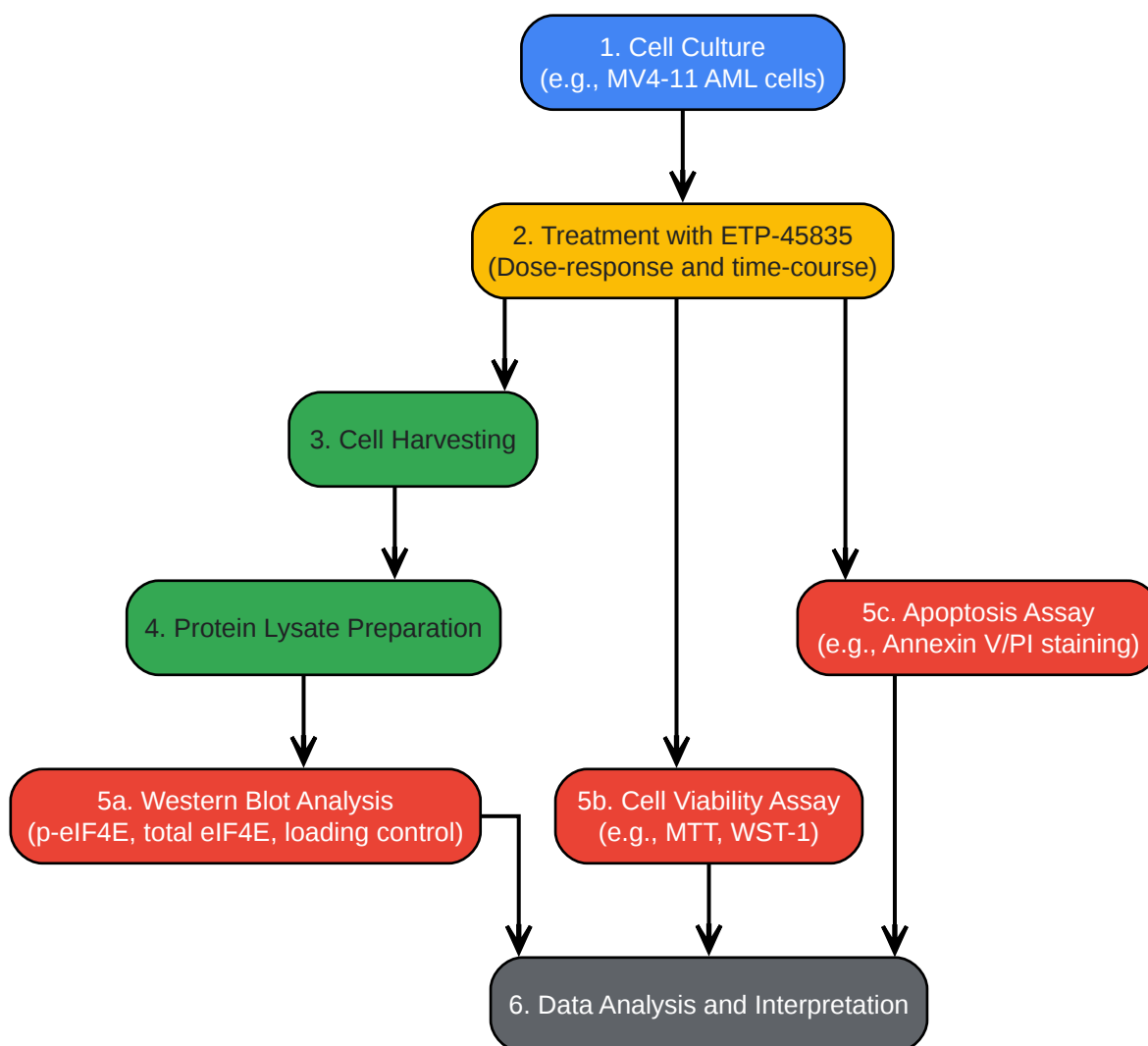
For in vitro experiments, a concentrated stock solution of ETP-45835 dihydrochloride should be prepared.

Protocol:

- Reconstitution: Dissolve ETP-45835 dihydrochloride in sterile, nuclease-free water to a final concentration of 50 mg/mL.^[1] Alternatively, for cell culture use, DMSO can be used as a solvent to prepare a stock solution of 10-50 mM.
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for up to 3 months.^[1]

Workflow for Assessing MNK Inhibition in Cell Culture

The following workflow outlines the key steps to measure the efficacy of ETP-45835 in a cellular context.



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Caption: A typical experimental workflow for evaluating ETP-45835 in vitro.

Detailed Protocol: Western Blot for p-eIF4E Inhibition

This protocol provides a method to quantify the inhibition of eIF4E phosphorylation by ETP-45835.

Materials:

- Cancer cell line of interest (e.g., MV4-11)
- ETP-45835 dihydrochloride

- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, anti-GAPDH or β -actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
- Treatment: The following day, treat the cells with varying concentrations of ETP-45835 (e.g., 0.1, 1, 5, 10 μ M) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., water or DMSO).
- Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.
 - Incubate with the primary antibody for p-eIF4E overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL substrate.
- Stripping and Re-probing: Strip the membrane and re-probe for total eIF4E and a loading control to ensure equal protein loading.
- Analysis: Quantify band intensities using densitometry software and normalize the p-eIF4E signal to total eIF4E and the loading control.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol measures the effect of ETP-45835 on cell proliferation and viability.

Materials:

- Cells and complete culture medium
- ETP-45835 dihydrochloride
- 96-well clear-bottom plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 μ L of medium.

- Treatment: After 24 hours, treat the cells with a serial dilution of ETP-45835. Include a vehicle control and a no-cell background control.
- Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
- MTT Addition: Add 10 μ L of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve to determine the IC₅₀ for cell proliferation.

In Vivo Applications: A Look to the Future

While specific in vivo pharmacokinetic and efficacy data for ETP-45835 are not widely available in the public domain, the therapeutic potential of MNK inhibition is an active area of research. Other selective MNK inhibitors have entered preclinical and clinical development for various cancers. These studies suggest that targeting the MNK-eIF4E axis could be a viable strategy for cancer therapy, both as a monotherapy and in combination with other agents. Further research is warranted to explore the in vivo potential of ETP-45835 in relevant animal models of cancer.

Conclusion

ETP-45835 dihydrochloride is a highly valuable research tool for investigating the biological roles of MNK1 and MNK2. Its potency and selectivity make it ideal for elucidating the downstream consequences of MNK inhibition, particularly on the regulation of protein synthesis via eIF4E. For researchers in oncology, cell signaling, and drug discovery, ETP-45835 provides a means to pharmacologically probe a key signaling nexus that is frequently dysregulated in disease. The protocols and information provided in this guide are intended to facilitate the effective use of this compound and to spur further investigation into the therapeutic potential of targeting the MNK pathway.

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